molecular formula C15H16N2O3 B2374122 N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034519-49-6

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2374122
CAS No.: 2034519-49-6
M. Wt: 272.304
InChI Key: JOCJVWYNPJPQRH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The compound is a small molecule and is classified as experimental .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Scientific Research Applications

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the queried compound, has shown strong DNA affinities and in vitro activity against T. b. rhodesiense and P. falciparum, suggesting potential antiprotozoal applications (Ismail et al., 2004).

Furan Ring Transformations

Studies on the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media reveal the synthesis of new fused heterocyclic systems, indicating the chemical flexibility of furan-containing compounds in generating novel molecular structures (Stroganova et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlights the role of furan derivatives in the creation of pharmacologically interesting heterocyclic compounds, pointing towards their utility in drug discovery (Kandinska et al., 2006).

Electrophilic Substitution Reactions

Research on 2-(furan-2-yl)thiazolo[5,4-f]quinoline synthesis and its electrophilic substitution reactions demonstrates the chemical reactivity of furan-containing compounds, suggesting their use in complex organic synthesis and potentially in material science applications (Aleksandrov et al., 2019).

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(12-3-5-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-4-20-14/h1-2,4,6-7,9,12H,3,5,8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJVWYNPJPQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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